2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, products, and conditions.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the type of bonds between them. Tools like X-ray crystallography, NMR, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound is involved in the synthesis of sulfide and sulfone derivatives that have shown antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans. The creation of these derivatives involves nucleophilic substitution reactions, showcasing the compound's utility in developing potential antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Potential Pesticide Applications
The compound has been characterized by X-ray powder diffraction as part of a study on derivatives that are potential pesticides. This research demonstrates the compound's relevance in the development of new pesticides, highlighting its applicability in agricultural sciences (Olszewska, Pikus, & Tarasiuk, 2008).
Thrombin Inhibition for Anticoagulant Development
Derivatives of this compound have been explored as potent thrombin inhibitors, indicating its significance in the development of new anticoagulant drugs. This research is crucial for creating medications that could prevent thrombosis, a leading cause of cardiovascular diseases (Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, & Lu, 2007).
Anti-Inflammatory Activity
The synthesis of novel derivatives involving this compound has been linked to significant anti-inflammatory activity. This opens avenues for developing new anti-inflammatory medications, contributing to pharmaceutical research aimed at treating conditions like arthritis and other inflammatory diseases (Sunder & Maleraju, 2013).
Development of Analgesic and Antipyretic Agents
Research into environmentally friendly synthesis of analgesic and antipyretic compounds involves the use of this compound. This research is significant for the pharmaceutical industry, focusing on the development of safer, more sustainable methods of drug production (Reddy, Ramana Reddy, & Dubey, 2014).
Safety And Hazards
This involves understanding the risks associated with handling the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves speculating on potential future research directions. This could be based on current knowledge gaps, potential applications, or novel synthetic routes.
I hope this general approach is helpful to you. If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO3S/c13-7-12(16)15(10-3-1-9(14)2-4-10)11-5-6-19(17,18)8-11/h1-6,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGCGIBZJUIOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide |
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